molecular formula C26H33N5O6 B12369928 E3 ligase Ligand-Linker Conjugate 34

E3 ligase Ligand-Linker Conjugate 34

Cat. No.: B12369928
M. Wt: 511.6 g/mol
InChI Key: QEYROCVCLVMJGW-UHFFFAOYSA-N
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Description

E3 ligase Ligand-Linker Conjugate 34 is a part of the proteolysis targeting chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that consist of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the target protein. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism for protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 34 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the synthesis of the linker and the ligand for the target protein. The final step involves conjugating these three components to form the complete PROTAC molecule .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the individual components followed by their conjugation. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 34 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Targeted Protein Degradation

E3 Ligase Ligand-Linker Conjugate 34 has been utilized to develop PROTACs targeting various proteins implicated in diseases, particularly cancer. For instance, studies have demonstrated its effectiveness in degrading proteins such as:

  • BRD4 : A transcriptional regulator involved in cancer progression. PROTACs incorporating this compound have shown significant efficacy in degrading BRD4, leading to reduced tumor cell proliferation .
  • Estrogen Receptor Alpha (ERα) : This receptor is crucial in breast cancer. PROTACs leveraging this compound have been reported to effectively degrade ERα, providing a promising strategy for treating hormone-dependent cancers .

Combination Therapies

The conjugate can also be part of combination therapies where it enhances the effects of existing treatments. For example, when combined with FDA-approved drugs like palbociclib, PROTACs using this compound have demonstrated improved degradation rates of CDK4 and CDK6, leading to enhanced anti-cancer activity .

Drug Resistance Overcoming

One of the significant challenges in cancer treatment is drug resistance. By employing this compound in PROTAC design, researchers have developed strategies to overcome resistance mechanisms by degrading mutant forms of oncogenic proteins that are typically resistant to conventional therapies .

Case Study 1: BRD4 Degradation

A study utilizing this compound demonstrated its application in creating a BRD4-targeting PROTAC. The results indicated that this PROTAC induced effective degradation of BRD4 in various cancer cell lines, showcasing its potential as a therapeutic agent against BRD4-driven malignancies .

Case Study 2: Estrogen Receptor Targeting

Research focused on developing PROTACs targeting estrogen receptor alpha showed that conjugates based on this compound achieved substantial degradation rates, significantly reducing estrogen-dependent tumor growth in preclinical models .

Comparative Data Table

Application AreaTarget ProteinEffectivenessReference
Cancer TherapyBRD4Significant reduction in cell viability
Hormone-Dependent CancersEstrogen Receptor AlphaEnhanced degradation leading to tumor shrinkage
Drug ResistanceCDK4/CDK6Overcoming resistance mechanisms

Mechanism of Action

E3 ligase Ligand-Linker Conjugate 34 exerts its effects by inducing the degradation of specific proteins via the ubiquitin-proteasome system. The compound binds to both the target protein and the E3 ubiquitin ligase, bringing them into close proximity. This induces the ubiquitination of the target protein, marking it for degradation by the proteasome .

Properties

Molecular Formula

C26H33N5O6

Molecular Weight

511.6 g/mol

IUPAC Name

tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)29-10-8-28(9-11-29)13-16-14-30(15-16)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33)

InChI Key

QEYROCVCLVMJGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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